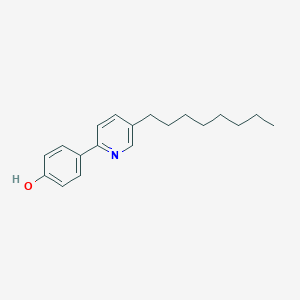
Phenol, 4-(5-octyl-2-pyridinyl)-
Descripción general
Descripción
Phenol, 4-(5-octyl-2-pyridinyl)- is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Octylphenol Pyridine and is a member of the alkylphenol family. It is a yellow crystalline solid that is soluble in most organic solvents and is commonly used as a surfactant.
Mecanismo De Acción
The mechanism of action of Phenol, 4-(5-octyl-2-pyridinyl)- is not well understood. However, it is believed to interact with cell membranes and alter their properties. It has been shown to increase the permeability of cell membranes and enhance the uptake of drugs.
Biochemical and Physiological Effects:
Phenol, 4-(5-octyl-2-pyridinyl)- has been shown to have several biochemical and physiological effects. It has been shown to increase the solubility and bioavailability of drugs. It has also been shown to enhance the cellular uptake of drugs and improve their efficacy. Additionally, it has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Phenol, 4-(5-octyl-2-pyridinyl)- in lab experiments is its ability to enhance the solubility and bioavailability of drugs. It also has the potential to improve the efficacy of drugs. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for the use of Phenol, 4-(5-octyl-2-pyridinyl)- in scientific research. One direction is the development of new drug delivery systems using this compound. Another direction is the investigation of its potential applications in the treatment of oxidative stress-related diseases. Additionally, further research is needed to understand the mechanism of action of this compound and its potential toxicity.
In conclusion, Phenol, 4-(5-octyl-2-pyridinyl)- is a unique chemical compound that has been extensively used in scientific research. Its ability to enhance the solubility and bioavailability of drugs and improve their efficacy makes it a valuable tool in drug delivery research. However, its potential toxicity highlights the importance of using appropriate safety measures when handling this compound. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
Aplicaciones Científicas De Investigación
Phenol, 4-(5-octyl-2-pyridinyl)- has been extensively used in scientific research due to its unique properties. It has been used as a surfactant in the preparation of nanoparticles, which have applications in drug delivery and imaging. It has also been used in the preparation of liposomes and microspheres, which have applications in drug delivery.
Propiedades
Número CAS |
110500-54-4 |
|---|---|
Nombre del producto |
Phenol, 4-(5-octyl-2-pyridinyl)- |
Fórmula molecular |
C19H25NO |
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
4-(5-octylpyridin-2-yl)phenol |
InChI |
InChI=1S/C19H25NO/c1-2-3-4-5-6-7-8-16-9-14-19(20-15-16)17-10-12-18(21)13-11-17/h9-15,21H,2-8H2,1H3 |
Clave InChI |
ITHVDYBOWIEQIJ-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCC1=CNC(=C2C=CC(=O)C=C2)C=C1 |
SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
SMILES canónico |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)
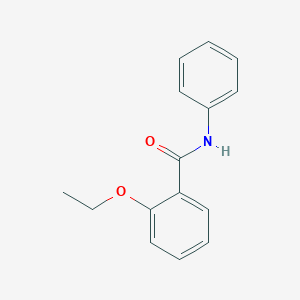

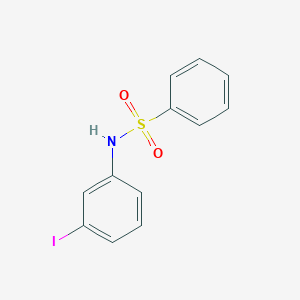
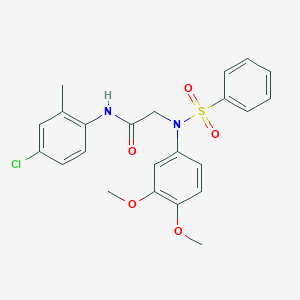
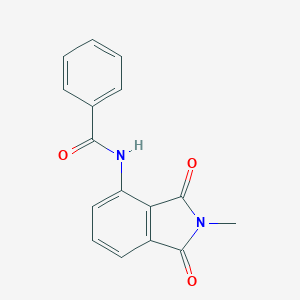
![3-[(2,6-Dimethylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B187321.png)
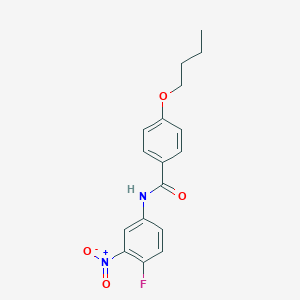
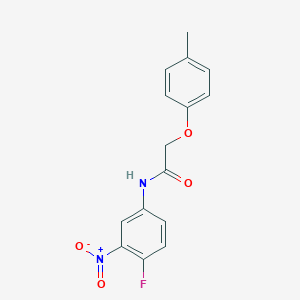
![2-[N-(benzenesulfonyl)-4-nitroanilino]-N-prop-2-enylacetamide](/img/structure/B187327.png)


![Benzenesulfonic acid, 4-[2-(trihydroxysilyl)ethyl]-](/img/structure/B187332.png)
![methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-5-yl)phenyl]methyl]hydrazinyl]-3-methylsulfanyl-1-oxopropan-2-yl]carbamate](/img/structure/B187334.png)